Metalaxyl-13C6 is a stable isotope-labeled internal standard for accurate LC-MS/MS quantification of Metalaxyl residues. Addressing matrix effects and ion suppression, it ensures precise data for food and environmental regulatory compliance.
Supplied with certified purity and enrichment. Global shipping available.
Metalaxyl-13C6 is a stable isotope-labeled (SIL) form of Metalaxyl, a systemic phenylamide fungicide used to control fungal pathogens on a wide range of crops. Its primary and critical application is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), particularly in LC-MS/MS methods. This technique is essential for accurately measuring trace levels of Metalaxyl and its active enantiomer, Metalaxyl-M (Mefenoxam), in complex matrices such as food, soil, and water for regulatory compliance and safety monitoring.
13C6-labeled isotopologue for isotope dilution mass spectrometry
Co-elution and identical ionization to native metalaxyl
PESTANAL® analytical standard grade
Using unlabeled Metalaxyl as a substitute for Metalaxyl-13C6 is incompatible with the isotope dilution mass spectrometry (IDMS) method. The core principle of IDMS requires an internal standard that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Unlabeled Metalaxyl has the same mass as the target analyte and cannot be differentiated, making it impossible to correct for sample loss during preparation or for matrix-induced signal suppression/enhancement in the MS source. This failure to correct for analytical variability renders the quantitative results unreliable and invalid for regulatory or research purposes.
Matrix-induced ion suppression cannot be corrected without an isotopically matched internal standard.
Deuteration may alter retention time and risk H/D exchange, compromising quantification accuracy.
Smaller mass shifts (M+1 to M+5) can overlap with the native analyte's isotopic envelope.
Unlike deuterated standards (e.g., Metalaxyl-d5), which can be susceptible to hydrogen/deuterium (H/D) back-exchange with protons from solvents or the sample matrix, 13C-labeled standards are exceptionally stable. The six 13C atoms in Metalaxyl-13C6 are incorporated into the stable carbon backbone of the molecule. This prevents the loss of the isotopic label during sample storage, extraction, or chromatographic analysis, a risk that can compromise the integrity of deuterated standards and lead to inaccurate quantification.
| Evidence Dimension | Isotopic Stability |
| Target Compound Data | 13C isotopes are incorporated into the stable carbon skeleton, making them not susceptible to atomic exchange. |
| Comparator Or Baseline | Deuterated (²H) standards can be prone to back-exchange with hydrogen atoms, particularly at acidic positions or on heteroatoms. |
| Quantified Difference | Not applicable (Qualitative chemical principle) |
| Conditions | Standard analytical workflow conditions, including sample preparation, storage, and chromatography. |
The superior stability of the 13C label ensures higher data accuracy and method reliability, reducing the risk of failed batches and analytical errors in long-term or complex studies.
A key advantage of 13C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte in liquid chromatography. The mass increase from 13C isotopes is distributed through the carbon backbone, leaving physicochemical properties like polarity virtually unchanged. In contrast, deuterated standards often elute slightly earlier than their non-deuterated counterparts. This chromatographic shift means the deuterated standard may experience different matrix effects (ion suppression or enhancement) than the analyte, leading to biased and less accurate results.
| Evidence Dimension | Chromatographic Co-elution |
| Target Compound Data | Perfect co-elution with unlabeled Metalaxyl due to virtually identical physicochemical properties. |
| Comparator Or Baseline | Deuterated standards often exhibit a chromatographic shift, eluting slightly earlier in reversed-phase chromatography. |
| Quantified Difference | Not applicable (Qualitative chromatographic principle) |
| Conditions | Reversed-phase liquid chromatography (LC) coupled with mass spectrometry. |
Perfect co-elution ensures that both the standard and the analyte are subjected to the exact same matrix effects, allowing for more effective correction and ultimately yielding more accurate and precise quantitative data.
Metalaxyl is a racemic mixture, while the R-enantiomer, Metalaxyl-M (Mefenoxam), is the biologically active component. Regulatory and environmental fate studies often require specific quantification of Metalaxyl-M. Because Metalaxyl-13C6 is chemically identical to both enantiomers (differing only in isotopic composition), it serves as a single, reliable internal standard for the analysis of the total racemic mixture or for enantiomer-specific quantification following chiral chromatographic separation.
| Evidence Dimension | Analytical Versatility |
| Target Compound Data | Serves as a single internal standard for quantifying both total Metalaxyl and its specific R-enantiomer, Metalaxyl-M. |
| Comparator Or Baseline | Using separate analytical standards or methods for the racemate and the specific enantiomer. |
| Quantified Difference | Not applicable (Qualitative workflow benefit) |
| Conditions | LC-MS/MS analysis, including methods with and without chiral chromatography. |
Using a single internal standard for multiple related analytes simplifies analytical workflows, reduces the potential for error, and lowers procurement costs by eliminating the need to purchase and validate multiple standard compounds.
For laboratories conducting routine monitoring of pesticide residues in complex samples like produce, soil, or water, Metalaxyl-13C6 is the right choice. Its perfect co-elution with the native analyte ensures superior correction for matrix effects, while its high isotopic stability prevents analytical errors during sample preparation, leading to highly accurate and reproducible data essential for food safety and environmental regulatory compliance.
When research or regulatory requirements demand the specific quantification of the active R-enantiomer (Metalaxyl-M/Mefenoxam), Metalaxyl-13C6 provides a streamlined workflow. It allows for the use of a single, reliable internal standard across both chiral and non-chiral LC-MS/MS methods, simplifying procurement and ensuring consistent, high-quality data for assessing environmental fate or biological activity.
In high-throughput environments or during the development of new analytical methods, the robustness of the internal standard is paramount. The chemical and isotopic stability of Metalaxyl-13C6 minimizes the risk of analytical variability that can arise from H/D exchange in deuterated standards, making it a more dependable choice that reduces the need for extensive troubleshooting and ensures long-term method reliability.